p60c-src Substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

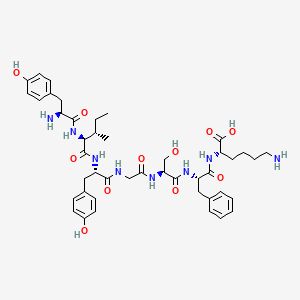

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H60N8O11/c1-3-26(2)38(52-39(57)32(46)21-28-12-16-30(54)17-13-28)43(61)51-34(23-29-14-18-31(55)19-15-29)40(58)47-24-37(56)48-36(25-53)42(60)50-35(22-27-9-5-4-6-10-27)41(59)49-33(44(62)63)11-7-8-20-45/h4-6,9-10,12-19,26,32-36,38,53-55H,3,7-8,11,20-25,45-46H2,1-2H3,(H,47,58)(H,48,56)(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,62,63)/t26-,32-,33-,34-,35-,36-,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMNLTJCSXEGRK-RJMZHZDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60N8O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Substrates of p60c-Src Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase, p60c-Src (cellular Src), is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Its activity is tightly regulated, and its dysregulation is frequently implicated in the progression of various human cancers, making it a critical target for therapeutic intervention.[2][3] A thorough understanding of the endogenous substrates of p60c-Src is paramount for elucidating its complex signaling networks and for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the known endogenous substrates of p60c-Src, presenting quantitative data, detailed experimental protocols for their identification and validation, and visual representations of the key signaling pathways involved.

Endogenous Substrates of p60c-Src Kinase

The identification of bona fide endogenous substrates of p60c-Src has been a significant challenge due to the transient nature of kinase-substrate interactions and the complexity of cellular signaling cascades. However, advancements in proteomic techniques, particularly stable isotope labeling with amino acids in cell culture (SILAC) coupled with mass spectrometry, have enabled the large-scale identification of p60c-Src substrates.

Numerous studies have identified a wide array of p60c-Src substrates, which can be broadly categorized based on their involvement in key cellular functions. The following tables summarize some of the well-validated endogenous substrates of p60c-Src.

Table 1: Key Endogenous Substrates of p60c-Src Involved in Focal Adhesion and Cytoskeletal Regulation

| Substrate | Protein Family/Function | Key Phosphorylation Sites | Cellular Role |

| Focal Adhesion Kinase (FAK) | Non-receptor tyrosine kinase | Tyr397 (autophosphorylation, creates Src SH2 binding site), Tyr407, Tyr576, Tyr577, Tyr861, Tyr925 | Central regulator of focal adhesion dynamics, cell migration, and survival signaling.[4][5] |

| Crk-associated substrate (CAS) | Scaffolding protein | Multiple YxxP motifs | Integrin signaling, cell migration, and invasion. |

| Paxillin | Adaptor protein | Tyr31, Tyr118 | Scaffolding protein at focal adhesions, involved in cell migration and adhesion. |

| Cortactin | Actin-binding protein | Tyr421, Tyr466, Tyr482 | Regulation of actin polymerization and cell motility. |

| Vinculin | Focal adhesion protein | Tyr822, Tyr1065 | Linking integrins to the actin cytoskeleton. |

| Tensin | Focal adhesion protein | Multiple tyrosine residues | Links integrins to the actin cytoskeleton and is involved in cell migration. |

Table 2: Endogenous Substrates of p60c-Src in Growth Factor Receptor Signaling

| Substrate | Protein Family/Function | Key Phosphorylation Sites | Cellular Role |

| Epidermal Growth Factor Receptor (EGFR) | Receptor tyrosine kinase | Tyr845, Tyr1101 | p60c-Src-mediated phosphorylation enhances and prolongs EGFR signaling, promoting cell proliferation and survival. |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Receptor tyrosine kinase | Multiple tyrosine residues | p60c-Src is a key downstream effector of PDGFR signaling, mediating mitogenesis and cell migration. |

| Shc | Adaptor protein | Tyr239, Tyr240, Tyr317 | Links receptor tyrosine kinases to the Ras/MAPK pathway. |

| p120 Ras GTPase-activating protein (GAP) | Regulator of Ras signaling | Multiple tyrosine residues | Negative regulator of Ras signaling; phosphorylation by p60c-Src can inhibit its activity. |

| CDC25Mm (GRF1) | Guanine nucleotide exchange factor for Ras | Multiple tyrosine residues | Activator of Ras signaling. |

Quantitative Data on p60c-Src Kinase Activity

While extensive lists of p60c-Src substrates exist, comprehensive quantitative kinetic data (Km and Kcat) for the phosphorylation of endogenous protein substrates remain scarce in the literature. Most studies focus on relative phosphorylation changes upon c-Src activation or inhibition. One study investigated the kinetics of p60c-Src with the synthetic substrate poly(Glu4Tyr) and identified two kinetically distinct forms of the enzyme with significantly different Km values (0.029 mg/ml and 1.6 mg/ml), suggesting complex regulatory mechanisms. Thrombin stimulation of platelets has been shown to decrease the Km of p60c-Src for ATP and the exogenous substrate casein by 2- to 3-fold.

The lack of precise kinetic parameters for endogenous substrates highlights an area for future research that is critical for the quantitative modeling of c-Src signaling pathways and for the rational design of specific inhibitors.

Experimental Protocols

The identification and validation of p60c-Src substrates involve a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Identification of p60c-Src Substrates using SILAC-based Phosphoproteomics

This protocol outlines a general workflow for identifying c-Src substrates by comparing the phosphoproteomes of cells with normal and elevated c-Src activity.

a. Cell Culture and SILAC Labeling:

-

Culture two populations of cells (e.g., a parental cell line and a cell line overexpressing a constitutively active c-Src mutant) in parallel.

-

For the "light" condition (control), use standard cell culture medium.

-

For the "heavy" condition (c-Src active), use medium supplemented with stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6,15N2-lysine).

-

Grow cells for at least five passages to ensure complete incorporation of the labeled amino acids.

b. Cell Lysis and Protein Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing detergents (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors (e.g., sodium orthovanadate) to preserve protein phosphorylation.

-

Clarify the lysates by centrifugation to remove cellular debris.

c. Protein Digestion and Phosphopeptide Enrichment:

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce and alkylate the cysteine residues.

-

Digest the protein mixture into peptides using trypsin.

-

Enrich for phosphotyrosine-containing peptides using immunoprecipitation with a pan-specific anti-phosphotyrosine antibody (e.g., 4G10).

d. Mass Spectrometry Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Typical instrument parameters for a Q-TOF mass spectrometer include data-dependent acquisition in positive ion mode, with an ion mass window of 2.5 Da for MS to MS/MS switching. The collision energy is determined based on the charge state of the precursor ion.

-

For Orbitrap instruments, typical parameters involve an MS1 resolution of 120,000, and MS2 resolution of 30,000, with HCD normalized collision energy of 28%.

e. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify and quantify the phosphopeptides.

-

Peptides with a significantly increased heavy/light ratio are considered potential substrates of c-Src.

Validation of p60c-Src Substrates by Immunoprecipitation and Western Blotting

This protocol is used to confirm the phosphorylation of a specific substrate by c-Src in cells.

a. Cell Culture and Treatment:

-

Culture cells and treat as required (e.g., with growth factors to activate endogenous c-Src, or in cells overexpressing active c-Src).

b. Cell Lysis:

-

Lyse cells as described in the SILAC protocol.

c. Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for the putative substrate (e.g., anti-FAK antibody).

-

Add Protein A/G agarose or magnetic beads to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

d. Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against phosphotyrosine to detect the phosphorylation status of the immunoprecipitated protein.

-

Subsequently, strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

In Vitro Kinase Assay

This assay directly demonstrates that a substrate is phosphorylated by p60c-Src.

a. Reagents:

-

Recombinant active p60c-Src kinase.

-

Purified substrate protein or a peptide containing the putative phosphorylation site.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-32P]ATP.

b. Kinase Reaction:

-

Combine the recombinant p60c-Src, substrate, and kinase buffer in a reaction tube.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

c. Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

Signaling Pathways and Visualizations

p60c-Src is a central node in numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate key c-Src-mediated signaling events.

Regulation of p60c-Src Activity

The activity of p60c-Src is tightly controlled by phosphorylation at two key tyrosine residues. Phosphorylation of Tyr527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains c-Src in an inactive conformation through an intramolecular interaction with its own SH2 domain. Dephosphorylation of Tyr527 and autophosphorylation at Tyr416 in the activation loop leads to a conformational change that activates the kinase.

Caption: Regulation of p60c-Src kinase activity by phosphorylation.

p60c-Src in Focal Adhesion Signaling

p60c-Src plays a critical role in integrin-mediated signaling at focal adhesions. Upon integrin clustering, FAK is autophosphorylated at Tyr397, creating a docking site for the SH2 domain of c-Src. This interaction leads to the full activation of both FAK and c-Src, resulting in the phosphorylation of numerous downstream substrates like paxillin and CAS, which in turn regulate cell adhesion, migration, and survival.

Caption: Role of p60c-Src in integrin-mediated focal adhesion signaling.

p60c-Src in EGFR Signaling

p60c-Src is a crucial downstream effector and a modulator of EGFR signaling. Upon EGF binding, c-Src is recruited to the activated EGFR and phosphorylates it on specific tyrosine residues, such as Tyr845, which are not autophosphorylation sites. This phosphorylation by c-Src enhances and sustains the downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell proliferation and survival.

Caption: p60c-Src as a key modulator of EGFR signaling pathway.

Conclusion

The identification and characterization of the endogenous substrates of p60c-Src kinase are fundamental to understanding its multifaceted roles in cellular physiology and pathology. While significant progress has been made in identifying a vast network of substrates through advanced proteomic approaches, a deeper quantitative understanding of these phosphorylation events is still needed. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate world of p60c-Src signaling. Future research focused on determining the kinetic parameters of c-Src with its key endogenous substrates will be instrumental in developing the next generation of highly specific and effective anti-cancer therapies targeting this critical oncogene.

References

- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 2. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of pp60c-src protein kinase activity in human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 5. SRC-mediated phosphorylation of focal adhesion kinase couples actin and adhesion dynamics to survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Landscape of p60c-Src Substrates: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

The proto-oncogene tyrosine-protein kinase Src (p60c-Src) is a critical regulator of a myriad of cellular processes, including proliferation, survival, angiogenesis, and motility.[1] Its aberrant activation is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][2] A thorough understanding of the substrates phosphorylated by p60c-Src is paramount to unraveling its complex signaling networks and developing targeted therapies. This technical guide provides an in-depth overview of contemporary methodologies for the discovery and characterization of novel p60c-Src substrates, complete with detailed experimental protocols and data presentation.

Unveiling the p60c-Src Interactome: Novel Substrates

Recent advances in proteomic technologies have led to the identification of a host of novel p60c-Src substrates, expanding our understanding of its functional reach. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry has been a particularly powerful tool in this endeavor.[3] Studies utilizing this approach have identified numerous new substrates, adding to the known interactors of Src family kinases.[3]

| Novel p60c-Src Substrate Candidates Identified by SILAC | Cellular Function/Process | Validation Status |

| RNA binding motif 10 (RBM10) | RNA processing, alternative splicing | Experimentally validated as a direct substrate |

| FUSE-binding protein 1 (FUBP1) | Transcriptional regulation | Experimentally validated as a direct substrate |

| TRK-fused gene (TFG) | Vesicular trafficking, protein scaffolding | Experimentally validated as a direct substrate |

| NICE-4 | Unknown | Experimentally validated as a direct substrate |

| EWS1 | Transcriptional regulation, RNA processing | Implicated in PDGF signaling involving c-Src |

| Bcl-2 associated transcription factor (BCLAF1) | Apoptosis, transcription | Implicated in PDGF signaling involving c-Src |

This table summarizes a selection of novel p60c-Src substrates identified in a SILAC-based proteomics study. Validation status refers to confirmation through in vitro kinase assays and co-transfection experiments.

Key Signaling Pathways Modulated by p60c-Src

p60c-Src acts as a central node in numerous signaling pathways, often downstream of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Its activation can trigger cascades that influence cell survival, proliferation, and angiogenesis.

Figure 1: Overview of p60c-Src Signaling Pathways. p60c-Src is activated by various transmembrane receptors and subsequently modulates key downstream pathways.

Methodologies for Identifying Novel p60c-Src Substrates

A variety of powerful techniques are available to researchers for the identification and validation of novel kinase substrates. The choice of method often depends on the specific research question, available resources, and desired throughput.

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS)-based phosphoproteomics is a cornerstone of modern kinase substrate discovery. These approaches enable the global and quantitative analysis of protein phosphorylation in response to kinase activity.

Figure 2: SILAC Workflow for Kinase Substrate Identification. This workflow allows for the quantitative comparison of phosphopeptides between control and kinase-activated states.

-

Cell Culture and Labeling: Culture two populations of cells. In one, supplement the medium with "light" isotopes of arginine and lysine (e.g., 12C6). In the other, use "heavy" isotopes (e.g., 13C6).

-

Kinase Activation: In the "heavy" labeled cells, activate p60c-Src. This can be achieved through the overexpression of a constitutively active form of Src or by stimulating an upstream receptor.

-

Cell Lysis and Protein Quantification: Lyse both cell populations and accurately determine the protein concentration of each lysate.

-

Mixing and Digestion: Combine equal amounts of protein from the "light" and "heavy" lysates. Digest the mixed proteins into peptides using an enzyme such as trypsin.

-

Phosphotyrosine Peptide Enrichment: Incubate the peptide mixture with anti-phosphotyrosine antibodies coupled to beads to specifically isolate tyrosine-phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the sequences of the phosphopeptides and quantify the relative abundance of the "heavy" and "light" forms. A significant increase in the heavy-to-light ratio for a particular phosphopeptide indicates that its phosphorylation is dependent on Src activity.

Peptide and Protein Microarrays

Microarray-based approaches offer a high-throughput method for screening large numbers of potential substrates in vitro.

-

Array Design: Synthesize peptides representing potential phosphorylation sites from proteins identified in primary screens (e.g., SILAC). Include mutant versions where the central tyrosine is replaced with phenylalanine as a negative control.

-

Array Printing: Spot the peptides onto a glass slide or other suitable surface.

-

Kinase Reaction: Incubate the microarray with purified, active p60c-Src in the presence of ATP.

-

Detection: Detect phosphorylated peptides using a labeled anti-phosphotyrosine antibody or by incorporating a labeled ATP analog during the kinase reaction.

-

Data Analysis: Quantify the signal intensity for each spot to identify peptides that are efficiently phosphorylated by p60c-Src.

In Vitro Kinase Assays

The in vitro kinase assay is the gold standard for confirming a direct interaction between a kinase and a putative substrate.

-

Reagents:

-

Purified, active p60c-Src kinase.

-

Purified putative substrate protein or peptide.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

ATP (can be radiolabeled [γ-32P]ATP for detection by autoradiography).

-

-

Reaction Setup: In a microcentrifuge tube, combine the purified p60c-Src and the substrate in the kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Radiolabeling: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film to detect the incorporated 32P.

-

Antibody-based: Separate the products by SDS-PAGE, transfer to a membrane, and probe with a phosphotyrosine-specific antibody.

-

Chemical Genetics and Analog-Sensitive Kinases

Chemical genetic approaches utilize engineered kinases that can accept a modified ATP analog, allowing for the specific labeling of their direct substrates.

Figure 3: Chemical Genetics Workflow. This method allows for the specific labeling and identification of direct substrates of an engineered kinase.

-

Engineer Analog-Sensitive Src: Introduce a mutation into the ATP-binding pocket of p60c-Src to create space for a bulky ATP analog that is not utilized by wild-type kinases.

-

Substrate Labeling: Incubate the engineered Src kinase with a cell lysate and an ATP-γ-S analog. The kinase will transfer a thiophosphate group to its direct substrates.

-

Protein Digestion: Digest the proteins in the reaction mixture with trypsin.

-

Enrichment of Thiophosphopeptides: Isolate the thiophosphorylated peptides using a resin that specifically binds to the thiol group.

-

Identification: Identify the labeled peptides and their corresponding proteins by mass spectrometry.

Quantitative Data on this compound Interactions

The development of substrate-based inhibitors relies on quantitative measurements of binding affinity and inhibitory potency.

| Peptide/Inhibitor | Sequence | Parameter | Value | Reference |

| Substrate 1 | YIYGSFK-NH2 | Km | 55 µM | |

| Inhibitor 23 | - | IC50 | 1.6 µM | |

| Inhibitor 29 | - | IC50 | 0.13 µM | |

| Inhibitor 30 | - | IC50 | 0.54 µM |

This table provides examples of quantitative data for a this compound and derived inhibitors. Km represents the Michaelis constant, indicating substrate affinity, while IC50 is the half-maximal inhibitory concentration.

Conclusion

The identification and characterization of novel p60c-Src substrates are crucial for a comprehensive understanding of its role in both normal physiology and disease. The methodologies outlined in this guide, from high-throughput screening to detailed biochemical validation, provide a robust toolkit for researchers in this field. As our knowledge of the p60c-Src signaling network expands, so too will the opportunities for the development of more effective and specific therapeutic interventions.

References

The Role of p60c-Src Substrates in Cell Signaling Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a pivotal regulator of a myriad of cellular processes, including proliferation, survival, migration, and invasion.[1] Its activity is tightly controlled, and its dysregulation is frequently implicated in the progression of various human cancers.[2][3] p60c-Src exerts its influence by phosphorylating a diverse array of downstream substrates, thereby initiating and modulating complex signaling cascades. Understanding the specific roles of these substrates is paramount for elucidating the mechanisms of c-Src-driven cellular functions and for the development of targeted cancer therapies. This guide provides a comprehensive overview of the key substrates of p60c-Src, their involvement in major signaling pathways, and the experimental methodologies used for their identification and characterization.

Data Presentation: Quantitative Analysis of c-Src Substrate Phosphorylation

Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have been instrumental in identifying and quantifying the phosphorylation of c-Src substrates upon its activation.[4][5] The following tables summarize the quantitative data from key studies, showcasing the fold change in phosphorylation of various substrates.

Table 1: Known p60c-Src Substrates Identified and Quantified by SILAC

| Substrate | Protein Name | Fold Change in Phosphorylation (Active c-Src vs. Inactive c-Src) | Cellular Function | Reference |

| ANXA2 | Annexin A2 | >2 | Endocytosis, Exocytosis, Cell-cell adhesion | |

| BCAR1 | Breast cancer anti-estrogen resistance protein 1 (p130Cas) | >2 | Cytoskeletal organization, Cell migration | |

| CTNND1 | Catenin delta-1 (p120-catenin) | >2 | Cell-cell adhesion | |

| CTTN | Cortactin | >2 | Actin cytoskeleton dynamics, Invasion | |

| FAK | Focal adhesion kinase | >2 | Cell adhesion, Migration, Proliferation | |

| PXN | Paxillin | >2 | Cell adhesion, Signal transduction | |

| VCL | Vinculin | >2 | Cell-matrix adhesion | |

| EWS1 | Ewing sarcoma breakpoint region 1 | >2 | Transcription, RNA processing | |

| HNRNPK | Heterogeneous nuclear ribonucleoprotein K | >2 | Transcription, RNA processing |

Table 2: Novel p60c-Src Substrates Identified and Quantified by SILAC

| Substrate | Protein Name | Fold Change in Phosphorylation (Active c-Src vs. Inactive c-Src) | Putative Cellular Function | Reference |

| RBM10 | RNA-binding motif protein 10 | >2 | RNA splicing | |

| FUBP1 | Far upstream element-binding protein 1 | >2 | Transcriptional regulation | |

| TFG | TRK-fused gene | >2 | Vesicular trafficking | |

| NICE-4 | --- | >2 | Unknown | |

| BTF | BCL2-associated transcription factor 1 | >2 | Apoptosis, Transcription | |

| C3G | Rap guanine nucleotide exchange factor 1 | >1.2 | Signal transduction | |

| Tensin 1 | Tensin 1 | >1.2 | Cell adhesion | |

| Pard3 | Partitioning defective 3 homolog | >1.2 | Cell polarity | |

| Lpp | LIM domain containing preferred translocation partner in lipoma | >1.2 | Cell adhesion, Cytoskeleton |

Signaling Pathways Involving p60c-Src Substrates

p60c-Src and its substrates are integral components of numerous signaling pathways that govern key cellular functions. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the most critical pathways.

Integrin and Focal Adhesion Signaling

Integrin-mediated cell adhesion to the extracellular matrix (ECM) triggers the recruitment and activation of p60c-Src at focal adhesions. This initiates a signaling cascade involving key substrates like FAK, paxillin, and CAS, which is crucial for cell migration, survival, and proliferation.

Caption: p60c-Src in Integrin and Focal Adhesion Signaling.

PDGF Receptor Signaling

The Platelet-Derived Growth Factor (PDGF) receptor, a receptor tyrosine kinase, activates p60c-Src upon ligand binding. c-Src then phosphorylates a range of substrates to mediate downstream signaling events, including cell proliferation and migration.

Caption: p60c-Src in PDGF Receptor Signaling Pathway.

Regulation of Cytoskeletal Rearrangement

p60c-Src plays a critical role in regulating the actin cytoskeleton, a process essential for cell motility and invasion. Through the phosphorylation of substrates like cortactin and Arp2/3, c-Src influences the formation of dynamic actin structures such as podosomes and invadopodia.

Caption: p60c-Src in the Regulation of Cytoskeletal Dynamics.

Experimental Protocols

The identification and validation of p60c-Src substrates rely on a combination of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

SILAC-based Identification of c-Src Substrates

This protocol outlines the general workflow for identifying c-Src substrates using SILAC.

Experimental Workflow:

Caption: SILAC Workflow for c-Src Substrate Identification.

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells (e.g., HEK293T) in parallel.

-

One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., 12C6-arginine and 12C6-lysine).

-

The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine) for at least five cell doublings to ensure complete incorporation.

-

-

Transfection:

-

Transfect the "light" cells with a plasmid encoding an inactive form of c-Src (e.g., a kinase-dead mutant) as a negative control.

-

Transfect the "heavy" cells with a plasmid encoding a constitutively active form of c-Src (e.g., Y527F mutant).

-

-

Cell Lysis and Protein Extraction:

-

Harvest cells and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

-

Immunoprecipitation of Phosphotyrosine-containing Proteins:

-

Incubate the combined lysate with anti-phosphotyrosine antibodies (e.g., 4G10) conjugated to agarose beads to enrich for tyrosine-phosphorylated proteins.

-

-

SDS-PAGE and In-Gel Digestion:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Excise the entire lane and perform in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of "heavy" and "light" peptides. A significant increase in the heavy/light ratio for a particular phosphopeptide indicates that it is a substrate of c-Src.

-

In Vitro c-Src Kinase Assay

This protocol is used to determine if a protein is a direct substrate of p60c-Src.

Methodology:

-

Reagents:

-

Recombinant active c-Src kinase.

-

Purified putative substrate protein.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

ATP (radioactive [γ-32P]ATP or non-radioactive ATP for detection with phospho-specific antibodies).

-

-

Kinase Reaction:

-

Combine the recombinant c-Src kinase, the substrate protein, and kinase buffer in a microcentrifuge tube.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection of Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

For radioactive assays: Expose the gel to a phosphor screen or X-ray film to detect the incorporation of 32P into the substrate.

-

For non-radioactive assays: Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.

-

Immunoprecipitation and Western Blotting for In Vivo Validation

This protocol is used to validate the phosphorylation of a substrate in a cellular context.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with an appropriate stimulus to activate c-Src (e.g., growth factors) or transfect with active c-Src.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for the substrate of interest.

-

Add protein A/G agarose beads to capture the antibody-protein complex.

-

Wash the beads several times to remove non-specific binding proteins.

-

-

Western Blotting:

-

Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody that specifically recognizes the phosphorylated tyrosine residue on the substrate.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.

-

As a loading control, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.

-

Conclusion

The identification and characterization of p60c-Src substrates are crucial for dissecting the intricate signaling networks that control normal cellular physiology and contribute to tumorigenesis. The methodologies outlined in this guide, from large-scale quantitative proteomics to targeted in vitro and in vivo validation assays, provide a robust framework for researchers in both academic and industrial settings. A deeper understanding of the p60c-Src substrate landscape will undoubtedly pave the way for the development of more effective and specific inhibitors for the treatment of cancer and other diseases driven by aberrant c-Src activity.

References

- 1. Quantitative phosphoproteomics reveals a cluster of tyrosine kinases that mediates SRC invasive activity in advanced colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet-derived growth factor induces multisite phosphorylation of pp60c-src and increases its protein-tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of c‐Src tyrosine kinase substrates in platelet‐derived growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

p60c-src Substrate Specificity and Consensus Sequence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p60c-src, the protein product of the c-src proto-oncogene, is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its activity is tightly controlled, and dysregulation is frequently implicated in the development and progression of various human cancers. A thorough understanding of p60c-src's substrate specificity and the consensus sequences it recognizes is paramount for elucidating its biological functions and for the rational design of therapeutic interventions. This technical guide provides a comprehensive overview of p60c-src substrate recognition, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

This compound Specificity

p60c-src exhibits a broader substrate specificity compared to serine/threonine kinases. While the primary determinant of substrate recognition is the local amino acid sequence surrounding the target tyrosine residue, the kinase's activity and substrate affinity can be modulated by various factors, including allosteric regulation and interactions with other proteins.

Consensus Phosphorylation Sequence

Through the screening of peptide libraries and analysis of known substrates, a preferred consensus phosphorylation sequence for p60c-src has been identified. While some variability exists, a commonly cited optimal motif is:

E-E-I-Y-G-E-F-F

Key features of the p60c-src consensus sequence include:

-

Acidic residues (E/D) are frequently found N-terminal to the target tyrosine (Y).

-

A hydrophobic residue (I/V) is often present at the -1 position relative to the tyrosine.

-

The +1 position is somewhat variable, but small, neutral residues like Glycine (G) are common.

-

Hydrophobic residues (F/Y) are often found at the +3 position.

Other studies have identified alternative efficient peptide substrates, such as Y-I-Y-G-S-F-K and G-I-Y-W-H-H-Y , highlighting some flexibility in substrate recognition. Research into the minimal sequence requirements has suggested that as few as five amino acids surrounding the target tyrosine can be sufficient for significant phosphorylation.

Quantitative Analysis of Substrate Phosphorylation

The efficiency of p60c-src-mediated phosphorylation is determined by the kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the kinase for the substrate, while a higher kcat reflects a faster catalytic rate. The ratio kcat/Km represents the overall catalytic efficiency.

| Substrate | Km | kcat | kcat/Km | Conditions |

| (FGE)3Y(GEF)2GD | ~38-fold lower than autophosphorylation site peptide | ~6.6-fold higher than autophosphorylation site peptide | ~251-fold higher than autophosphorylation site peptide | In vitro kinase assay |

| Casein | 2- to 3-fold decrease upon thrombin stimulation | Not significantly altered | Increased upon thrombin stimulation | Human platelets |

| ATP (with Casein) | 2- to 3-fold decrease upon thrombin stimulation | - | - | Human platelets |

| Enolase | ~21 µM | Similar across cell lines | - | LA-N-5 neuroblastoma cells |

| Enolase | ~8 µM | Similar across cell lines | - | SK-N-SH neuroblastoma cells |

| Enolase | ~17 µM | Similar across cell lines | - | FSD fibroblasts |

Note: The presented data is a compilation from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

In Vitro p60c-src Kinase Assay

This protocol outlines a standard method for measuring the kinase activity of p60c-src using a peptide substrate and radiolabeled ATP.

Materials:

-

Purified active p60c-src enzyme

-

Peptide substrate (e.g., based on the optimal consensus sequence)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture by combining the kinase buffer, peptide substrate, and purified p60c-src enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone to dry the paper.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Alternative Non-Radioactive Method (ADP-Glo™ Kinase Assay):

This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to kinase activity.

Identification of p60c-src Substrates using Peptide Library Screening

This method allows for the unbiased determination of the optimal phosphorylation sequence for p60c-src.

Workflow:

-

Library Synthesis: A degenerate peptide library is synthesized, typically with a fixed tyrosine residue and randomized amino acids at surrounding positions.

-

Kinase Reaction: The peptide library is incubated with active p60c-src and ATP to allow for phosphorylation of preferred sequences.

-

Enrichment of Phosphopeptides: Phosphorylated peptides are separated from non-phosphorylated peptides, often using immobilized metal affinity chromatography (IMAC).

-

Sequence Analysis: The enriched phosphopeptides are sequenced using methods like Edman degradation or mass spectrometry to identify the preferred amino acids at each position relative to the phosphorylated tyrosine.

-

Consensus Sequence Generation: The sequencing data is used to generate a consensus phosphorylation motif for p60c-src.

Signaling Pathways and Logical Relationships

p60c-src is a central node in numerous signaling pathways, integrating signals from various cell surface receptors and transmitting them to downstream effectors that control key cellular functions.

Caption: Overview of major signaling pathways activated by p60c-src.

The diagram above illustrates how various cell surface receptors, including G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, can activate p60c-src. Once activated, p60c-src can phosphorylate a multitude of downstream substrates, leading to the activation of key signaling cascades such as the STAT3, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR pathways. These pathways, in turn, regulate fundamental cellular processes like proliferation, survival, and migration.

Identifying Physiological Substrates of c-Src In Vivo: A Technical Guide

Introduction

The cellular proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and cytoskeletal rearrangement.[1][2] It acts as a critical node in signal transduction downstream of growth factor receptors, integrins, and other stimuli.[1][3] Given its dysregulation in various human cancers, understanding its precise functions by identifying its direct physiological substrates is a primary challenge in both basic research and therapeutic development.[4]

The transient nature of kinase-substrate interactions and the vast complexity of the cellular phosphoproteome make it difficult to definitively link a kinase to its in vivo targets. This guide details the core methodologies, experimental protocols, and data analysis strategies currently employed to overcome these challenges and robustly identify bona fide c-Src substrates in a physiological context.

Core Methodologies for In Vivo Substrate Identification

Identifying the direct substrates of c-Src requires strategies that can specifically attribute a phosphorylation event to c-Src activity within a complex cellular environment. The most powerful approaches combine genetic or chemical manipulation of kinase activity with advanced mass spectrometry-based quantitative proteomics.

Quantitative Phosphoproteomics with Stable Isotope Labeling (SILAC)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the direct comparison of protein phosphorylation states between different cell populations. In the context of c-Src substrate discovery, cells are cultured in media containing either "light" (normal) or "heavy" (e.g., ¹³C, ¹⁵N-labeled) essential amino acids like arginine and lysine.

The "heavy"-labeled cell population can be engineered to express a constitutively active form of c-Src (e.g., Y527F mutant), while the "light" population serves as a control. After the proteomes are fully labeled, the cell populations are mixed, and proteins are extracted. Tyrosine-phosphorylated peptides are then enriched, typically using anti-phosphotyrosine antibodies, and analyzed by tandem mass spectrometry (MS/MS). Substrates of c-Src will show a high heavy-to-light (H/L) ratio, indicating increased phosphorylation in the presence of active c-Src. This method provides a quantitative snapshot of phosphorylation changes across the proteome.

Analog-Sensitive Kinase Allele (ASKA) Technology

A major challenge in kinase research is distinguishing direct substrates from downstream, indirect phosphorylation events. The Analog-Sensitive Kinase Allele (ASKA) approach is a chemical-genetic tool that addresses this by allowing for the specific labeling of direct substrates.

This method involves engineering the ATP-binding pocket of c-Src by mutating a bulky "gatekeeper" residue to a smaller one (e.g., glycine or alanine). This modification creates an enlarged active site that can accommodate bulky, synthetic ATP analogs (e.g., N6-benzyl-ATP) that are not utilized by wild-type kinases in the cell. By providing a radiolabeled or chemically tagged version of this ATP analog, only the direct substrates of the engineered c-Src kinase are labeled. This strategy provides a high degree of specificity for identifying direct kinase-substrate relationships in complex protein mixtures or even in semi-permeabilized cells. A variation of this approach uses a mutant c-Src that can be rapidly and specifically activated by a small molecule, allowing for temporal analysis of phosphorylation events.

Experimental Workflows and Signaling Pathways

Visualizing the experimental logic and the biological context is crucial for understanding substrate identification strategies.

Experimental Workflow

The following diagram outlines a typical quantitative phosphoproteomics workflow for identifying c-Src substrates using SILAC.

c-Src in Focal Adhesion Signaling

c-Src is a key regulator of focal adhesions, which are crucial for cell migration. Upon activation by integrin signaling, c-Src phosphorylates multiple components of the focal adhesion complex, including Focal Adhesion Kinase (FAK) and Paxillin.

Detailed Experimental Protocol: SILAC-Based Phosphotyrosine Proteomics

This protocol provides a generalized workflow for identifying c-Src substrates by combining SILAC, active c-Src expression, and phosphotyrosine peptide enrichment.

1. Cell Culture and SILAC Labeling a. Culture two populations of a suitable cell line (e.g., HEK293T or NIH3T3) in DMEM specifically designed for SILAC, one supplemented with "light" isotopes of L-arginine and L-lysine, and the other with "heavy" isotopes (e.g., ¹³C₆¹⁵N₄-Arg, ¹³C₆¹⁵N₂-Lys). b. Passage cells for at least five doublings to ensure >98% incorporation of the labeled amino acids. c. In the "heavy" labeled population, transfect cells with a plasmid encoding a constitutively active c-Src mutant (e.g., c-Src Y527F). Transfect the "light" population with a control vector. d. Grow cells to 80-90% confluency.

2. Cell Lysis and Protein Preparation a. Harvest "light" and "heavy" cell populations and wash with ice-cold PBS. b. Combine the cell pellets in a 1:1 ratio based on cell count or total protein amount. c. Lyse the combined cell pellet in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, phosphatase and protease inhibitors). d. Sonicate the lysate to shear DNA and reduce viscosity, then centrifuge to pellet cell debris. e. Determine protein concentration using a BCA assay.

3. Protein Digestion a. Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating for 1 hour at 37°C. b. Alkylate cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature. c. Dilute the urea concentration to <2 M with 50 mM Tris-HCl. d. Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

4. Phosphopeptide Enrichment a. Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) column. b. Lyophilize the desalted peptides. c. Re-suspend peptides in an immunoprecipitation (IP) buffer (e.g., MOPS buffer). d. Add anti-phosphotyrosine antibodies (e.g., 4G10 clone) conjugated to agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture phosphotyrosine-containing peptides. e. Wash the beads several times with IP buffer and then with water to remove non-specifically bound peptides. f. Elute the enriched phosphopeptides from the beads using a low-pH solution, such as 0.1% TFA.

5. LC-MS/MS Analysis a. Desalt the eluted phosphopeptides again using a C18 tip. b. Analyze the peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument such as an Orbitrap. c. Use a data-dependent acquisition method to fragment the most abundant precursor ions.

6. Data Analysis a. Process the raw MS data using a software platform like MaxQuant. b. Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human) with specified parameters: trypsin digestion, fixed carbamidomethylation of cysteine, and variable modifications for methionine oxidation, protein N-terminal acetylation, and phosphorylation of serine, threonine, and tyrosine. c. The software will identify peptides and quantify the H/L ratios for each identified phosphopeptide. d. Filter the results to identify phosphopeptides with a significantly increased H/L ratio (e.g., >2-fold), as these represent candidate c-Src substrates.

Quantitative Substrate Data

Quantitative proteomic screens have successfully identified numerous known and novel c-Src substrates. The table below summarizes a selection of candidate substrates identified in studies using SILAC-based approaches, highlighting the quantitative increase in tyrosine phosphorylation upon c-Src activation.

| Protein Name | Gene Symbol | Fold Increase (Heavy/Light Ratio) | Description / Function | Reference |

| Cortactin | CTTN | >2 | Actin-binding protein involved in cytoskeleton dynamics. | |

| Ras GTPase-activating protein-binding protein 1 | G3BP1 | >2 | Involved in stress granule assembly and RNA metabolism. | |

| Ewing sarcoma breakpoint region 1 | EWSR1 | >2 | RNA-binding protein implicated in transcription and splicing. | |

| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | >2 | RNA- and DNA-binding protein involved in multiple cellular processes. | |

| Vimentin | VIM | >1.2 | Intermediate filament protein, key for cell structure and integrity. | |

| Catenin delta-1 | CTNND1 | >1.2 | Adherens junction protein involved in cell-cell adhesion. | |

| Tensin-1 | TNS1 | >1.2 | Focal adhesion protein that links integrins to the actin cytoskeleton. | |

| C3G (RapGEF1) | RAPGEF1 | >1.2 | Guanine nucleotide exchange factor for Rap1, involved in adhesion. | |

| Paxillin | PXN | >1.2 | Adaptor protein in focal adhesions, a well-established Src substrate. | |

| Focal Adhesion Kinase 1 | PTK2 (FAK) | >1.2 | Non-receptor tyrosine kinase central to integrin signaling. |

Note: Fold increase values are indicative and derived from studies where active c-Src was overexpressed or chemically activated. The exact values can vary based on the cell type and experimental conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of p60c-Src Substrate Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogenic non-receptor tyrosine kinase p60c-Src is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Its enzymatic activity is tightly controlled, and its dysregulation is frequently implicated in the progression of various human cancers. The specificity of p60c-Src's kinase activity is paramount to its function, ensuring the precise phosphorylation of its downstream targets. This technical guide provides an in-depth exploration of the structural basis for p60c-Src substrate recognition, detailing the roles of its functional domains, the kinetics of substrate binding, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the intricate mechanisms governing p60c-Src's function.

Introduction to p60c-Src Structure and Function

p60c-Src is the archetypal member of the Src family of kinases (SFKs) and is a modular protein comprised of several functional domains: an N-terminal myristoylation signal, a unique domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, a catalytic (SH1) domain, and a C-terminal regulatory tail.[1] The SH2 and SH3 domains are crucial for mediating protein-protein interactions, while the kinase domain is responsible for catalyzing the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.[2] Substrate recognition by p60c-Src is a multi-faceted process, relying on the coordinated action of these domains to achieve high specificity.

The Role of SH2 and SH3 Domains in Substrate Recognition

SH2 Domain: Targeting Phosphotyrosine Motifs

The Src Homology 2 (SH2) domain is a structurally conserved module of approximately 100 amino acids that recognizes and binds to specific phosphotyrosine (pY)-containing motifs on substrate proteins.[2] This interaction is a key determinant in localizing p60c-Src to its substrates and scaffolding proteins within cellular signaling pathways. The binding specificity of the c-Src SH2 domain is primarily determined by the amino acid residues immediately C-terminal to the phosphotyrosine. The optimal binding motif for the c-Src SH2 domain has been identified as pY-E-E-I.[3]

SH3 Domain: Recognizing Proline-Rich Sequences

The Src Homology 3 (SH3) domain is a smaller module of about 60 amino acids that binds to proline-rich sequences, typically containing a P-X-X-P core motif (where X is any amino acid).[4] These proline-rich motifs often adopt a left-handed polyproline type II (PPII) helix conformation, which fits into a hydrophobic pocket on the surface of the SH3 domain. The interaction between the SH3 domain and its target is generally of lower affinity than the SH2-pY interaction but is crucial for the proper assembly of signaling complexes and for bringing the kinase domain in proximity to its substrates. SH3 domains can recognize their ligands in two opposite orientations, categorized as Class I (R-x-x-P-x-x-P) and Class II (P-x-x-P-x-R).

The Kinase Domain: Catalysis and Fine-Tuning of Specificity

The kinase (SH1) domain of p60c-Src is responsible for the phosphotransfer reaction. While the SH2 and SH3 domains play a primary role in coarse targeting, the kinase domain itself contributes to substrate specificity through interactions with residues surrounding the target tyrosine. Studies with peptide substrates have revealed that p60c-Src has a broad substrate specificity at the active site, capable of phosphorylating a variety of amino acid sequences. However, certain residues around the target tyrosine can significantly influence the efficiency of phosphorylation. For instance, acidic residues N-terminal to the tyrosine and a large hydrophobic residue at the Y+3 position are generally favored.

Quantitative Analysis of this compound Interactions

The affinity and kinetics of p60c-Src domain-substrate interactions are critical for understanding the dynamics of signal transduction. These parameters are typically determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for binding interactions, and in vitro kinase assays for enzymatic activity.

Table 1: Binding Affinities of p60c-Src SH2 Domain with Phosphopeptides

| Phosphopeptide Sequence | Source Protein | Dissociation Constant (Kd) | Reference |

| pYEEI | Hamster polyomavirus middle T antigen | ~3.7 nM | |

| TEPQpYEEIPIYL | 4 nM | ||

| pY527 (c-Src) | c-Src | Low Affinity (~10^4-fold lower than pYEEI) | |

| pY416 (c-Src) | c-Src | Low Affinity (~10^4-fold lower than pYEEI) | |

| pY751 (PDGF-R) | PDGF Receptor | Lower Affinity (~100-fold lower than pYEEI) |

Table 2: Kinetic Parameters of p60c-Src Kinase Domain for Peptide Substrates

| Peptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| RRLIEDAEYAARRG (Src autophosphorylation site) | - | - | - | |

| (FGE)3Y(GEF)2GD | 38-fold lower than Src autophosphorylation peptide | 6.6-fold higher than Src autophosphorylation peptide | 251-fold higher than Src autophosphorylation peptide | |

| Val-5 Angiotensin II | ~mM range | - | - | |

| Wild-type v-Src with ATP | - | - | 1.6 x 10⁵ min⁻¹M⁻¹ | |

| Mutant v-Src (V323A, I338A) with N6-(cyclopentyl) ATP | - | - | 3.3 x 10³ min⁻¹M⁻¹ | |

| Mutant v-Src (V323A, I338A) with ATP | - | - | 5.3 x 10³ min⁻¹M⁻¹ |

Experimental Protocols

In Vitro Src Kinase Assay (Radiometric)

This protocol describes a method for measuring the phosphotransferase activity of p60c-Src using a radiolabeled ATP analog.

Materials:

-

Purified active p60c-Src enzyme

-

Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol.

-

Src Kinase Substrate Peptide (e.g., KVEKIGEGTYGVVYK)

-

[γ-³²P]ATP

-

40% Trichloroacetic acid (TCA)

-

0.75% Phosphoric acid

-

Acetone

-

P81 phosphocellulose paper

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microfuge tube on ice by adding the following in order:

-

10 µL of SrcRB

-

10 µL of substrate peptide (to a final concentration of 150-375 µM)

-

10 µL of purified p60c-Src (2-20 Units/assay)

-

-

Initiate the reaction by adding 10 µL of diluted [γ-³²P]ATP.

-

Incubate the reaction for 10 minutes at 30°C.

-

Stop the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room temperature to precipitate the peptide.

-

Spot 25 µL of the supernatant onto the center of a 2cm x 2cm P81 phosphocellulose paper square.

-

Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid.

-

Wash the squares once with acetone for 5 minutes.

-

Transfer the dried squares to a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Surface Plasmon Resonance (SPR) for SH2 Domain-Peptide Interaction

This protocol provides a general workflow for analyzing the binding of a phosphopeptide to the p60c-Src SH2 domain using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

-

Purified GST-tagged p60c-Src SH2 domain (ligand)

-

Synthetic phosphopeptide (analyte)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of NHS and EDC.

-

Inject the purified GST-tagged Src SH2 domain over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the phosphopeptide analyte over the immobilized SH2 domain surface.

-

Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases.

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

The substrate recognition of p60c-Src is fundamental to its role in various signaling pathways. Below are diagrams illustrating a simplified p60c-Src signaling pathway and the experimental workflows described above.

Caption: Simplified p60c-Src signaling pathway.

Caption: Workflow for a radiometric in vitro kinase assay.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The substrate recognition of p60c-Src is a highly regulated and specific process that relies on the interplay between its SH2, SH3, and kinase domains. A thorough understanding of the structural and kinetic basis of these interactions is essential for the development of novel therapeutic strategies that target p60c-Src in diseases such as cancer. The experimental approaches detailed in this guide provide a framework for the continued investigation of p60c-Src function and the identification of specific inhibitors. As our knowledge of the p60c-Src signalosome expands, so too will our ability to precisely modulate its activity for therapeutic benefit.

References

- 1. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of p56lck and p60src Src homology 2 domain binding to tyrosine-phosphorylated peptides determined by a competition assay or surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

p60c-Src Substrate Phosphorylation: A Critical Nexus in Cancer Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene tyrosine-protein kinase p60c-Src (c-Src) is a non-receptor tyrosine kinase that plays a pivotal, multifaceted role in intracellular signaling. Under normal physiological conditions, its activity is tightly regulated. However, in a vast array of human cancers, c-Src is frequently overexpressed and/or hyperactivated, contributing significantly to malignant progression. This deregulation triggers a cascade of phosphorylation events, altering the function of numerous downstream substrates. These phosphorylation events are not mere biochemical modifications; they are critical switches that drive cancer cell proliferation, survival, invasion, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of p60c-Src substrate phosphorylation in the context of cancer progression. It summarizes key quantitative data, details essential experimental protocols for studying c-Src activity, and visualizes the intricate signaling networks orchestrated by this crucial kinase. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the oncogenic functions of c-Src.

Introduction: The Central Role of p60c-Src in Cancer Biology

First identified as the cellular homolog of the viral v-Src oncogene from the Rous sarcoma virus, p60c-Src is a ubiquitously expressed non-receptor tyrosine kinase that functions as a key transducer of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and integrins.[1] Its activation leads to the phosphorylation of specific tyrosine residues on a multitude of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.

In healthy cells, c-Src activity is kept in check through a mechanism of autoinhibition, primarily involving the phosphorylation of a C-terminal tyrosine residue (Tyr530 in humans).[1] Dephosphorylation of this residue, often triggered by upstream signals, leads to a conformational change that activates the kinase domain. Full catalytic activity is then achieved through autophosphorylation at another tyrosine residue within the activation loop (Tyr419 in humans).[1]

In the landscape of oncology, the c-Src signaling pathway is frequently hijacked. Elevated c-Src expression and/or activity have been documented in a wide range of solid tumors, including those of the breast, colon, lung, pancreas, and prostate.[2][3] This aberrant activation is a key driver of the hallmarks of cancer, promoting uncontrolled cell growth, resistance to apoptosis, angiogenesis, and the metastatic cascade. Understanding the specific substrates phosphorylated by c-Src and the functional consequences of these modifications is therefore paramount for the development of effective anti-cancer therapies.

Quantitative Analysis of c-Src Activity and Substrate Phosphorylation in Cancer

The deregulation of c-Src in cancer is not just a qualitative phenomenon; it is characterized by significant quantitative changes in its expression, activity, and the phosphorylation of its substrates. This section presents a summary of key quantitative data from various studies, highlighting the magnitude of c-Src's impact in different cancer contexts.

Table 1: Increased c-Src Kinase Activity in Human Tumors

| Cancer Type | Fold Increase in c-Src Activity (Tumor vs. Normal Tissue) | Reference(s) |

| Breast Cancer | 4- to 30-fold | |

| Colon Cancer | 5- to 8-fold (premalignant polyps) | |

| Colon Carcinoma | Up to 29-fold | |

| Lung Cancer | Elevated in ~60% of tumors | |

| Pancreatic Cancer | Significantly elevated mRNA expression |

Table 2: Quantitative Proteomic Analysis of c-Src Substrate Phosphorylation

A study utilizing Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) identified numerous proteins with increased tyrosine phosphorylation upon c-Src overexpression. This provides a snapshot of the broad impact of c-Src activation on the cellular phosphoproteome.

| Substrate Category | Number of Identified Proteins with >2-fold Increase in Phosphorylation | Key Examples | Reference(s) |

| Signaling Proteins | >10 | Cortactin, EWS1, G3BP | |

| Cytoskeletal Proteins | >5 | Calponin-3 | |

| RNA/DNA Binding Proteins | >5 | hnRNP-K | |

| Total Novel Substrates | 26 | NICE-4, RBM10, FUSE-binding protein 1 | **** |

Key Signaling Pathways Driven by this compound Phosphorylation

Activated c-Src orchestrates a complex network of signaling pathways that collectively promote cancer progression. The phosphorylation of key substrates acts as the initial trigger for these cascades. Below are diagrams and descriptions of the major signaling axes influenced by c-Src.

c-Src and Receptor Tyrosine Kinase (RTK) Signaling

c-Src is a critical downstream effector and a regulator of many RTKs, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This crosstalk is a major driver of tumor growth and survival.

Caption: c-Src interaction with Receptor Tyrosine Kinases (RTKs).

c-Src, Cell Adhesion, and Metastasis

A critical role of c-Src in cancer progression is its ability to modulate cell adhesion and motility, thereby promoting invasion and metastasis. This is achieved through the phosphorylation of key components of focal adhesions and cell-cell junctions.

Caption: c-Src-mediated regulation of cell adhesion and metastasis.

c-Src and STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial substrate of c-Src. The c-Src/STAT3 axis is heavily implicated in promoting cell proliferation, survival, and angiogenesis.

Caption: The c-Src/STAT3 signaling pathway in cancer.

Experimental Protocols for Studying p60c-Src Phosphorylation

Investigating the role of c-Src in cancer requires robust and reliable experimental methods. This section provides detailed protocols for key assays used to measure c-Src activity and the phosphorylation of its substrates.

Immunoprecipitation (IP) for In Vitro Kinase Assay

This protocol describes the enrichment of c-Src from cell lysates for subsequent analysis of its kinase activity.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-c-Src antibody

-

Protein A/G agarose or magnetic beads

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂)

-

ATP (including [γ-³²P]ATP for radioactive assays)

-

Exogenous substrate (e.g., enolase or a specific peptide substrate)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Cell Lysis: Lyse cultured cells or homogenized tumor tissue in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation: Incubate the clarified lysate with an anti-c-Src antibody, followed by the addition of Protein A/G beads to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the desired substrate and initiate the reaction by adding ATP (with [γ-³²P]ATP). Incubate at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate by autoradiography or phosphorimaging.

Caption: Workflow for c-Src in vitro kinase assay.

Western Blotting for Phospho-Src (pY416)

This protocol is for detecting the active form of c-Src by using an antibody specific to the autophosphorylation site Tyr416.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE reagents and equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-phospho-Src (Tyr416)

-

Primary antibody: anti-total-Src (for loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare cell lysates as described above and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Src (Tyr416) antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total-Src antibody to normalize the phospho-Src signal to the total amount of c-Src protein.

siRNA-mediated Knockdown of c-Src

This protocol describes how to specifically reduce the expression of c-Src in cultured cells to study the functional consequences.

Materials:

-

c-Src specific siRNA duplexes and a non-targeting control siRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Serum-free cell culture medium

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in serum-free medium. Then, combine the two solutions and incubate at room temperature to allow the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium and incubate for 4-6 hours.

-

Recovery: Replace the transfection medium with complete growth medium.

-

Analysis: Harvest the cells 48-72 hours post-transfection to analyze the knockdown efficiency by Western blotting for total c-Src protein and to perform functional assays (e.g., proliferation, migration, invasion assays).

Conclusion and Future Directions

The phosphorylation of substrates by p60c-Src is a central mechanism driving the progression of numerous cancers. The aberrant activation of this kinase leads to a profound rewiring of the cellular signaling landscape, promoting the acquisition and maintenance of a malignant phenotype. The quantitative data presented in this guide underscore the significant upregulation of c-Src activity in tumors, and the experimental protocols provide a roadmap for researchers to further dissect its complex roles.

The development of small molecule inhibitors targeting the kinase activity of c-Src has been an area of intense research. While these inhibitors have shown promise in preclinical studies, their efficacy as monotherapies in the clinic has been limited. This highlights the complexity of c-Src signaling and the potential for resistance mechanisms.

Future research should focus on:

-

Identifying the complete repertoire of c-Src substrates in different cancer types using advanced proteomic techniques. This will provide a more comprehensive understanding of its oncogenic functions and may reveal novel therapeutic targets.

-

Elucidating the mechanisms of resistance to c-Src inhibitors to develop more effective combination therapies.

-

Developing more specific c-Src inhibitors to minimize off-target effects and improve their therapeutic index.

-

Identifying robust biomarkers to select patients who are most likely to benefit from c-Src-targeted therapies.

By continuing to unravel the intricacies of this compound phosphorylation, the scientific community can pave the way for the development of more effective and personalized cancer treatments.

References

The Evolving Quest for p60c-src Substrates: A Technical Guide to Identification Methods

For Researchers, Scientists, and Drug Development Professionals